
Pentasodium bis(6-amino-4-hydroxy-3-((2-hydroxy-5-nitro-3-sulphophenyl)azo)naphthalene-2-sulphonato(4-))chromate(5-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dyeing and textile industries. The compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, hydroxy, nitro, and sulfonato groups, as well as a chromate core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) involves several steps, starting with the preparation of the azo compound. The process typically includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative to form the azo compound.
Chromate Complex Formation: The azo compound is reacted with a chromate salt to form the final complex.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity. The final product is then purified through filtration and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the chromate core.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The sulfonato groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various chromate complexes, amines, and substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Widely used as a dye in the textile industry due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) involves its interaction with various molecular targets. The chromate core can interact with metal ions, forming stable complexes. The azo groups can undergo redox reactions, leading to changes in the compound’s color properties. The sulfonato groups enhance the compound’s solubility in water, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentasodium bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonato(4-)]chromate(5-)
- Reactive Black 8
Uniqueness
Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) is unique due to its specific combination of functional groups and its chromate core. This combination imparts distinct color properties and chemical reactivity, making it highly valuable in various industrial and research applications.
Eigenschaften
CAS-Nummer |
72765-46-9 |
|---|---|
Molekularformel |
C32H24CrN8Na5O20S4+5 |
Molekulargewicht |
1135.8 g/mol |
IUPAC-Name |
pentasodium;6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid;chromium |
InChI |
InChI=1S/2C16H12N4O10S2.Cr.5Na/c2*17-8-2-1-7-3-12(31(25,26)27)14(15(21)10(7)4-8)19-18-11-5-9(20(23)24)6-13(16(11)22)32(28,29)30;;;;;;/h2*1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30);;;;;;/q;;;5*+1 |
InChI-Schlüssel |
XFWWGQCQHJOEEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O)N.C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


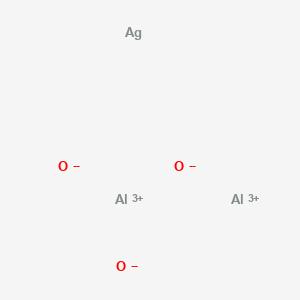
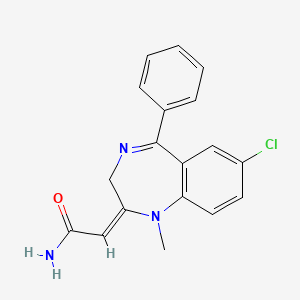
![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)
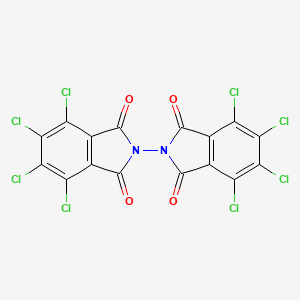
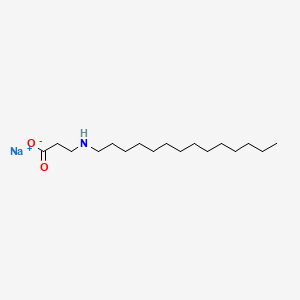
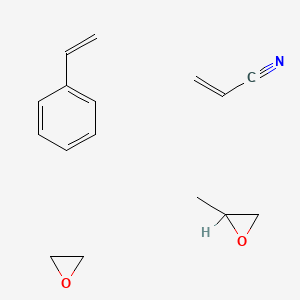
![2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13763017.png)

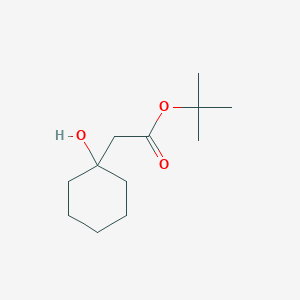
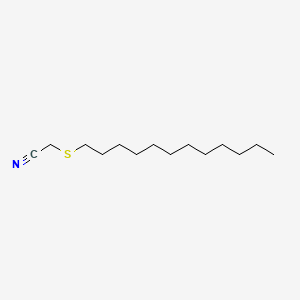


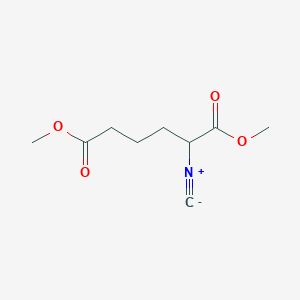
![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
